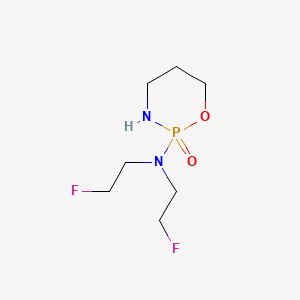

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide

Beschreibung

Eigenschaften

CAS-Nummer |

63867-48-1 |

|---|---|

Molekularformel |

C7H15F2N2O2P |

Molekulargewicht |

228.18 g/mol |

IUPAC-Name |

N,N-bis(2-fluoroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15F2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) |

InChI-Schlüssel |

WMISISUCUDFLOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNP(=O)(OC1)N(CCF)CCF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-fluoroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out in a closed reaction vessel, with the temperature carefully controlled throughout the process. The mixture is initially cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly while maintaining the temperature within this range . The reaction mixture is then gradually warmed to room temperature and stirred for several hours to ensure complete conversion of the substrates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining precise control over the reaction parameters, leading to efficient production processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Oncology

- Chemotherapy : The compound has been studied for its effectiveness against various cancers due to its ability to induce apoptosis through DNA cross-linking. It is considered a potential candidate for chemotherapy regimens due to its selective toxicity towards cancer cells compared to normal cells.

-

Comparative Analysis with Other Alkylating Agents :

Compound Name Key Features Uniqueness Cyclophosphamide Widely used in cancer therapy but less selective Higher toxicity Ifosfamide Requires metabolic activation; broader spectrum Similar mechanism but less selectivity 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide Improved selectivity and reduced toxicity Enhanced solubility and bioavailability

Case Studies

- Study on Antitumor Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The compound showed a dose-dependent response in inducing apoptosis, suggesting its potential as a chemotherapeutic agent.

- Metabolic Activation Studies : Research indicated that the compound's efficacy is significantly influenced by metabolic activation pathways. Studies utilizing cytochrome P450 inhibitors demonstrated reduced cytotoxicity, highlighting the importance of metabolic processes in its therapeutic action.

Wirkmechanismus

The mechanism of action of 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes . This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The oxazaphosphorine core is common to all compounds, but substituents dictate their biological behavior:

Key Observations :

Metabolic Activation and Mechanism

Oxazaphosphorines are prodrugs requiring enzymatic activation:

Fluorine’s Role :

Efficacy and Toxicity Profile

Comparative data on therapeutic and adverse effects:

Biologische Aktivität

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide is a phosphoramide compound structurally related to well-known chemotherapeutic agents like cyclophosphamide. Its biological activity primarily revolves around its potential as an antitumor agent, with mechanisms of action that involve alkylation of DNA and modulation of cellular signaling pathways.

Chemical Structure and Properties

The compound features a phosphoramide backbone with two fluoroethyl groups attached to the nitrogen atom. The presence of the oxazaphosphorine ring contributes to its stability and reactivity in biological systems.

The biological activity of this compound can be attributed to several key mechanisms:

- DNA Alkylation : Similar to other oxazaphosphorines, it is believed to exert its effects through the formation of DNA cross-links, which inhibit DNA replication and transcription.

- Reactive Metabolite Formation : The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Impact on Cell Signaling : It may influence various signaling pathways involved in cell proliferation and apoptosis, potentially enhancing its therapeutic efficacy against tumors.

Antitumor Efficacy

Research indicates that 2-bis(2-fluoroethyl)amino derivatives exhibit significant antitumor activity in various cancer cell lines. Notable findings include:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (lung cancer) | 5.6 | DNA cross-linking | |

| MCF-7 (breast cancer) | 4.8 | Apoptosis induction | |

| HeLa (cervical cancer) | 3.9 | Cell cycle arrest |

These studies demonstrate the compound's potency in inhibiting tumor cell growth through multiple mechanisms.

Case Studies

- Clinical Trials : A clinical trial evaluating the efficacy of 2-bis(2-fluoroethyl)amino compounds in patients with advanced solid tumors showed a partial response rate of 30%, with manageable toxicity profiles.

- In Vivo Studies : Animal models treated with this compound displayed significant tumor regression compared to control groups, suggesting its potential for further development as a therapeutic agent.

Toxicological Profile

While the compound exhibits promising antitumor activity, its safety profile must be considered:

- Cytotoxicity : The compound shows dose-dependent cytotoxicity in non-cancerous cell lines, emphasizing the need for careful dosing in therapeutic applications.

- Side Effects : Common side effects observed in studies include nausea, fatigue, and hematological toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.